ethyl (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate
Description
Ethyl (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate is a heterocyclic compound featuring a fused dithioloquinoline core. This structure is characterized by a 1-thioxo group, 4,4-dimethyl substitution, and an 8-methoxy substituent. The ethyl oxoacetate moiety at position 5 introduces ester functionality, influencing solubility and reactivity.
Properties
Molecular Formula |
C17H17NO4S3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
ethyl 2-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoacetate |
InChI |
InChI=1S/C17H17NO4S3/c1-5-22-15(20)14(19)18-11-7-6-9(21-4)8-10(11)12-13(17(18,2)3)24-25-16(12)23/h6-8H,5H2,1-4H3 |
InChI Key |
MBAIJEGYSUBFHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SSC3=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Dithiolo Ring: This step involves the reaction of the quinoline derivative with sulfur-containing reagents to form the dithiolo ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Ethyl (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Materials Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which ethyl (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Insights
Substituent Effects
- Methoxy vs. Ethoxy: The target compound’s 8-methoxy group (vs. Ethoxy derivatives, however, exhibit greater lipophilicity, which may enhance tissue penetration .
- Ester vs. Acetyl : The ethyl oxoacetate ester in the target compound offers hydrolytic stability compared to acetyl derivatives, which are prone to enzymatic cleavage .
- Aromatic vs. Aliphatic Substituents: Phenoxy and benzoyl groups () introduce planar aromatic systems, favoring interactions with hydrophobic protein pockets. Chlorophenoxy derivatives () add electronegativity, altering binding specificity.
Physicochemical Properties
- Molecular Weight : The target compound (MW ~429.54) falls within the range of its analogs (351.50–489.63), adhering to Lipinski’s rule for drug-likeness.
- Solubility: Chlorophenoxy derivatives () exhibit lower predicted pKa (-0.63), suggesting improved aqueous solubility at physiological pH compared to the target compound’s ester group.
Spectroscopic Characterization
NMR and HRMS data for analog 2k () highlight distinct ¹³C shifts for the dithioloquinoline core, with ethyl oxoacetate introducing unique carbonyl signals (~170 ppm). Such data aid in structural validation across derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
